

Application of CP-506 in Triple-Negative Breast Cancer Research

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Compound of Interest

Compound Name: CP-506 mesylate

Cat. No.: B15577410

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, TNBC treatment relies heavily on conventional chemotherapy, which is often hampered by resistance and toxicity. A key feature of solid tumors, including TNBC, is the presence of hypoxic regions, which are associated with tumor progression, metastasis, and resistance to therapy.

CP-506 is a novel, next-generation hypoxia-activated prodrug (HAP) designed to selectively target these hypoxic tumor cells. As a DNA alkylating agent, CP-506 is converted from its inactive prodrug form to a cytotoxic metabolite under severely hypoxic conditions. This targeted activation minimizes systemic toxicity while delivering a potent anti-cancer agent directly to the resistant tumor core. Preclinical studies have demonstrated the potential of CP-506 as a promising therapeutic agent in TNBC models.

These application notes provide a comprehensive overview of the use of CP-506 in TNBC research, including its mechanism of action, protocols for key in vitro and in vivo experiments, and available preclinical data.

Mechanism of Action

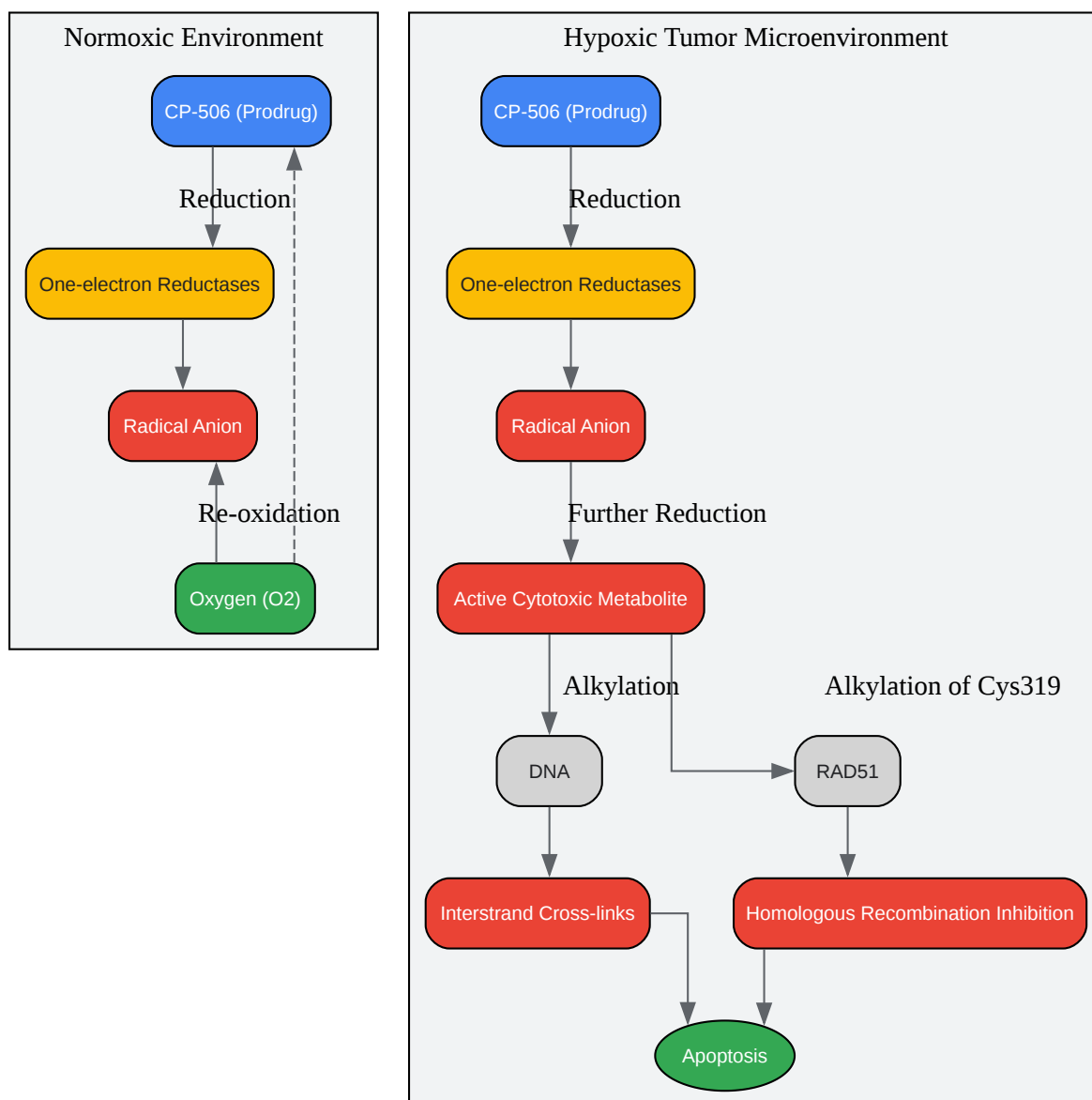
CP-506 is a nitroaromatic compound that undergoes a one-electron reduction by intracellular reductases, such as cytochrome P450 oxidoreductase, which are abundant in the hypoxic tumor microenvironment. Under normal oxygen levels (normoxia), the resulting radical anion is rapidly re-oxidized back to the inactive prodrug form. However, in the low-oxygen conditions characteristic of solid tumors, the radical anion undergoes further reduction to form highly reactive cytotoxic metabolites.^{[1][2]}

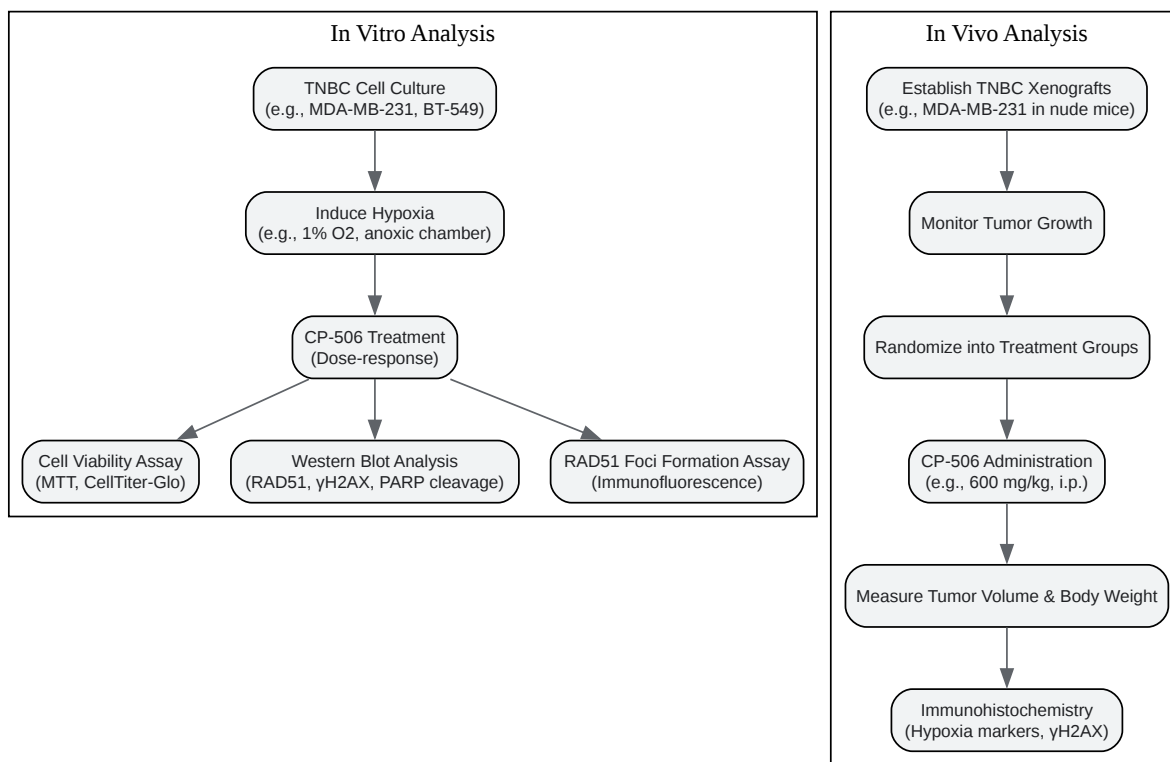
These active metabolites are potent DNA alkylating agents, capable of forming interstrand cross-links (ICLs) in the DNA of cancer cells. This extensive DNA damage overwhelms the cellular repair machinery, leading to cell cycle arrest and apoptosis.

A structurally similar nitroalkene, CP-6, has been shown to inhibit homologous recombination (HR), a critical DNA repair pathway, by directly alkylating the RAD51 recombinase at cysteine 319.^{[3][4]} This inhibition of RAD51 prevents the repair of DNA double-strand breaks, enhancing the cytotoxic effect of DNA-damaging agents. It is highly probable that CP-506 exerts its effects through a similar mechanism, contributing to its potent anti-tumor activity in HR-proficient TNBC.

Signaling Pathways and Experimental Workflows

Signaling Pathway of CP-506 Action





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